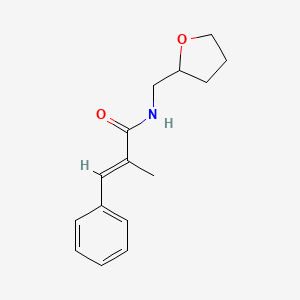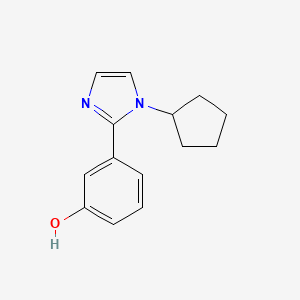![molecular formula C18H14INO3 B5406927 2-[(E)-2-(4-hydroxy-3-iodo-5-methoxyphenyl)ethenyl]-1H-quinolin-4-one](/img/structure/B5406927.png)
2-[(E)-2-(4-hydroxy-3-iodo-5-methoxyphenyl)ethenyl]-1H-quinolin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(E)-2-(4-hydroxy-3-iodo-5-methoxyphenyl)ethenyl]-1H-quinolin-4-one is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a quinoline core structure, which is a bicyclic aromatic system consisting of a benzene ring fused to a pyridine ring. The compound also features a hydroxy, iodo, and methoxy-substituted phenyl group attached to an ethenyl linkage, making it a unique and interesting molecule for various scientific studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-2-(4-hydroxy-3-iodo-5-methoxyphenyl)ethenyl]-1H-quinolin-4-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Introduction of the Ethenyl Linkage: The ethenyl linkage can be introduced through a Heck reaction, where a halogenated quinoline derivative reacts with a styrene derivative in the presence of a palladium catalyst.
Substitution Reactions: The hydroxy, iodo, and methoxy groups can be introduced through various substitution reactions. For example, the hydroxy group can be introduced through a nucleophilic substitution reaction using a suitable hydroxylating agent, while the iodo and methoxy groups can be introduced through electrophilic substitution reactions using iodine and methanol, respectively.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts and reagents.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(E)-2-(4-hydroxy-3-iodo-5-methoxyphenyl)ethenyl]-1H-quinolin-4-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ethenyl linkage can be reduced to an ethyl linkage using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The iodo group can be substituted with other functional groups through nucleophilic substitution reactions using reagents such as sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas, palladium catalyst, and other reducing agents.
Substitution: Sodium azide, potassium cyanide, and other nucleophiles.
Major Products Formed
Oxidation: Formation of a quinoline derivative with a carbonyl group.
Reduction: Formation of a quinoline derivative with an ethyl linkage.
Substitution: Formation of various substituted quinoline derivatives.
Applications De Recherche Scientifique
2-[(E)-2-(4-hydroxy-3-iodo-5-methoxyphenyl)ethenyl]-1H-quinolin-4-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for the treatment of various diseases.
Industry: Used in the development of new materials, such as polymers and dyes, and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of 2-[(E)-2-(4-hydroxy-3-iodo-5-methoxyphenyl)ethenyl]-1H-quinolin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects, or it may bind to viral proteins, preventing viral replication.
Comparaison Avec Des Composés Similaires
2-[(E)-2-(4-hydroxy-3-iodo-5-methoxyphenyl)ethenyl]-1H-quinolin-4-one can be compared with other similar compounds, such as:
Quinoline Derivatives: Compounds with a similar quinoline core structure but different substituents, such as chloroquine and quinine.
Phenyl Ethenyl Derivatives: Compounds with a similar phenyl ethenyl linkage but different substituents, such as stilbenes and chalcones.
Hydroxy, Iodo, and Methoxy Substituted Compounds: Compounds with similar hydroxy, iodo, and methoxy substituents but different core structures, such as iodovanillin and methoxyphenols.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse scientific applications.
Propriétés
IUPAC Name |
2-[(E)-2-(4-hydroxy-3-iodo-5-methoxyphenyl)ethenyl]-1H-quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14INO3/c1-23-17-9-11(8-14(19)18(17)22)6-7-12-10-16(21)13-4-2-3-5-15(13)20-12/h2-10,22H,1H3,(H,20,21)/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMQCUNXBUQIVDA-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=CC2=CC(=O)C3=CC=CC=C3N2)I)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=CC(=C1)/C=C/C2=CC(=O)C3=CC=CC=C3N2)I)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14INO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-hydroxy-1-[(2-methyl-4-phenylpyrimidin-5-yl)carbonyl]piperidine-4-carboxylic acid](/img/structure/B5406846.png)
![1-[(3-isobutylisoxazol-5-yl)carbonyl]-3-(1H-pyrazol-5-yl)piperidine](/img/structure/B5406850.png)

![N-[1-methyl-1-(4-methylphenyl)ethyl]-3-(1,2-oxazinan-2-yl)propanamide](/img/structure/B5406854.png)
![3-[(4Z)-3-METHYL-4-{[4-(4-METHYLPIPERAZIN-1-YL)-3-NITROPHENYL]METHYLIDENE}-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-1-YL]BENZOIC ACID](/img/structure/B5406855.png)
![N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}pyridine-3-carboxamide](/img/structure/B5406857.png)
![1-[2-(2,7-diazaspiro[4.5]dec-2-yl)-2-oxoethyl]-2-pyrrolidinone hydrochloride](/img/structure/B5406863.png)
![N-(3-chloro-4-methylphenyl)-4-[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]-1-piperazinecarboxamide](/img/structure/B5406866.png)
![2-[[(E)-3-(2-chlorophenyl)-2-[(4-methylbenzoyl)amino]prop-2-enoyl]amino]-4-methylpentanoic acid](/img/structure/B5406872.png)
![4-[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]-N-(3-methoxyphenyl)-1-piperazinecarboxamide](/img/structure/B5406874.png)
![5-[2-[(3,4-dichlorophenyl)methylsulfanyl]ethyl]-3-pyridin-2-yl-1,2,4-oxadiazole](/img/structure/B5406898.png)

![6-(3-Bromo-4-methoxyphenyl)-3-prop-2-enylsulfanyl-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5406922.png)
![5-[3-chloro-5-methoxy-4-(2-propyn-1-yloxy)benzylidene]-3-(4-chlorophenyl)-1,3-thiazolidine-2,4-dione](/img/structure/B5406935.png)
